molecular formula C12H13Cl2N3O9 B14180367 N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid CAS No. 925429-26-1

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid

Katalognummer: B14180367
CAS-Nummer: 925429-26-1
Molekulargewicht: 414.15 g/mol
InChI-Schlüssel: IOBZREUHSUNIFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-pyridin-2-ylpyridine-2-carboxamide typically involves the reaction of pyridine derivatives with methylating agents under controlled conditions. One common method involves the use of N-methylation of pyridine-2-carboxamide using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-methyl-N-pyridin-2-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Akt, a key protein involved in cell signaling pathways related to fibrosis and inflammation . By inhibiting Akt phosphorylation, the compound exerts anti-fibrotic and anti-inflammatory effects, making it a potential therapeutic agent for conditions like chronic kidney disease.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide stands out due to its unique combination of a pyridine ring and a carboxamide group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific signaling pathways, such as Akt phosphorylation, further distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

925429-26-1

Molekularformel

C12H13Cl2N3O9

Molekulargewicht

414.15 g/mol

IUPAC-Name

N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid

InChI

InChI=1S/C12H11N3O.2ClHO4/c1-15(11-7-3-5-9-14-11)12(16)10-6-2-4-8-13-10;2*2-1(3,4)5/h2-9H,1H3;2*(H,2,3,4,5)

InChI-Schlüssel

IOBZREUHSUNIFB-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=N1)C(=O)C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.